IMMETHRIDINE HYDROCHLORIDE
Description
Overview of the Histaminergic System
The histaminergic system plays a crucial role in a wide array of physiological processes throughout the body. Central to this system is the molecule histamine (B1213489), which exerts its effects by binding to specific receptors located on the surface of various cells.
Histamine is a biogenic amine that functions as both a neurotransmitter in the central nervous system (CNS) and as a key mediator of local inflammatory responses. frontiersin.orgphysiology.org In the brain, histaminergic neurons originate exclusively in the tuberomammillary nucleus of the hypothalamus and project throughout the brain, influencing functions like wakefulness, attention, and cognition. frontiersin.orgphysiology.orgtocris.com As an immunomodulator, histamine is involved in the complex signaling cascades of the immune system, where it can have both pro- and anti-inflammatory effects depending on the context. frontiersin.orgfrontiersin.orgfrontiersin.org
To date, four distinct subtypes of histamine receptors have been identified, all of which are G protein-coupled receptors (GPCRs). wikipedia.orglymphosign.comimrpress.com Each subtype exhibits a unique tissue distribution and is linked to different signaling pathways, resulting in a variety of physiological responses.
H1 Receptor (H1R): Primarily found on smooth muscle cells, endothelial cells, and in the central nervous system. wikipedia.org Its activation is associated with allergic responses, such as bronchoconstriction and increased vascular permeability. wikipedia.orglymphosign.com
H2 Receptor (H2R): Mainly located on parietal cells in the stomach lining, where it regulates the secretion of gastric acid. wikipedia.orglymphosign.com It is also found in the heart and CNS. turkupetcentre.netfrontiersin.org
H3 Receptor (H3R): Predominantly expressed in the central nervous system, where it plays a crucial role in modulating the release of various neurotransmitters. wikipedia.orgfrontiersin.orgwikipedia.org
H4 Receptor (H4R): Primarily found on cells of the immune system, such as mast cells and eosinophils, and is involved in inflammatory and allergic responses. frontiersin.orgwikipedia.org
| Receptor Subtype | Primary Location | Key Functions |
|---|---|---|
| H1R | Smooth muscle, endothelial cells, CNS | Allergic responses, wakefulness |
| H2R | Stomach parietal cells, heart, CNS | Gastric acid secretion, heart rate |
| H3R | Central nervous system | Neurotransmitter release modulation |
| H4R | Immune cells (mast cells, eosinophils) | Inflammation, immune response |
Histamine as a Neurotransmitter and Immunomodulator
Significance of Histamine H3 Receptor (H3R) in Biological Systems
The histamine H3 receptor stands out due to its unique regulatory functions within the nervous system.
The H3R primarily functions as a presynaptic receptor. wikipedia.orgnih.gov As an autoreceptor , it is located on histaminergic neurons and, when activated by histamine, it inhibits the further synthesis and release of histamine, acting as a negative feedback mechanism. wikipedia.orgresearchgate.netsemanticscholar.org As a heteroreceptor , it is found on the terminals of non-histaminergic neurons and modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. wikipedia.orgwikipedia.orgresearchgate.nettaylorandfrancis.com
The H3R is abundantly expressed in brain regions such as the cerebral cortex, striatum, and hippocampus. frontiersin.orgnih.gov Through its modulation of various neurotransmitters, the H3R is implicated in a wide range of physiological processes, including the sleep-wake cycle, cognition, memory, and energy homeostasis. frontiersin.orgnih.gov Its role as a regulator of other neurotransmitter systems has made it a significant area of research. taylorandfrancis.com
H3R as a Presynaptic Autoreceptor and Heteroreceptor
Rationale for Investigating Selective H3R Agonists
The development and study of selective H3R agonists, such as Immethridine, are driven by the desire to understand the specific roles of the H3R. By selectively activating this receptor, researchers can probe its functions in various physiological and pathological conditions. For instance, studies with H3R agonists have provided insights into the receptor's involvement in gastric mucosal defense and its potential therapeutic effects in experimental models of autoimmune diseases. nih.govkarger.comnih.gov The high selectivity of compounds like Immethridine allows for the elucidation of H3R-specific pathways without the confounding effects of activating other histamine receptor subtypes. nih.govacs.orgresearchgate.net
Immethridine Hydrochloride: A Highly Selective H3R Agonist
Immethridine, and its hydrochloride salt, is a potent and highly selective agonist for the histamine H3 receptor. acs.orgresearchgate.net Its chemical structure, 4-(1H-Imidazol-4(5)-ylmethyl)pyridine, was designed to replace the piperidine (B6355638) ring of earlier agonists with a rigid pyridine (B92270) ring, leading to high affinity and agonist activity at the human H3 receptor. acs.org
Research Findings with Immethridine
Research utilizing Immethridine has yielded significant findings regarding the function of the H3 receptor.
Immunomodulation: In a study using an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with Immethridine was shown to alleviate the disease. nih.govnih.govoncotarget.com The research indicated that Immethridine could inhibit the function of dendritic cells, key antigen-presenting cells in the immune system. nih.govnih.gov Specifically, it was found to down-regulate the expression of co-stimulatory molecules like CD40 and CD86 on dendritic cells and inhibit the differentiation of T cells into pro-inflammatory Th1 and Th17 cells. nih.govoncotarget.com
Gastric Protection: Studies in rats have demonstrated that Immethridine has a protective effect against gastric lesions induced by hydrochloric acid (HCl). karger.comnih.gov This gastroprotective effect was shown to be mediated through the activation of H3 receptors. karger.comnih.gov
Neurotransmitter Release Modulation: As an H3R agonist, Immethridine is utilized in research to study the receptor's role in modulating the release of various neurotransmitters in the brain. acs.org
| Area of Research | Model System | Key Finding | Reference |
|---|---|---|---|
| Immunomodulation | EAE Mouse Model | Alleviated disease by inhibiting dendritic cell function and reducing Th1/Th17 differentiation. | nih.govnih.govoncotarget.com |
| Gastric Protection | Rat Model | Significantly inhibited gastric lesions induced by HCl. | karger.comnih.gov |
| Pigmentary Responses | Teleost Melanophores | Caused slight pigment granule dispersion, indicating a role in autoregulation of histamine release. | scialert.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
87976-03-2 |
|---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H |
InChI Key |
XAOXYOKDVRPLBH-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CC2=CN=CN2 |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=CN2.Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Immethridine Hydrochloride
Historical Context of Immethridine Discovery and Design
The development of Immethridine arose from the quest for more selective histamine (B1213489) H3 receptor (H3R) agonists. acs.orgresearchgate.net The H3 receptor, discovered in 1983, acts as an autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. nih.govimrpress.com Early H3R ligands, such as Immepip and (R)-α-methylhistamine, while instrumental in initial research, also exhibited significant affinity for the more recently discovered H4 receptor (H4R). researchgate.netimrpress.com This lack of selectivity complicated the study of the distinct physiological roles of the H3R.
The design of Immethridine was a direct result of a strategic medicinal chemistry approach aiming to enhance selectivity. acs.orgacs.org Researchers hypothesized that increasing the rigidity of the molecular structure of existing H3R agonists could lead to improved activity and selectivity. acs.org This led to the replacement of the flexible piperidine (B6355638) ring found in Immepip with a rigid pyridine (B92270) ring, ultimately resulting in the synthesis of Immethridine. acs.orgresearchgate.netacs.org This modification proved successful, yielding a compound with high potency for the H3R and significantly reduced affinity for the H4R. acs.org
Synthetic Methodologies for Immethridine and Related Analogues
The synthesis of Immethridine and its analogues involves a multi-step process, beginning with key precursors and employing specific chemical transformations to construct the final molecule. nih.gov
Key Precursors and Reaction Pathways
The synthesis of Immethridine, chemically known as 4-(1H-imidazol-4(5)-ylmethyl)pyridine, involves the coupling of an imidazole-containing fragment with a pyridine-containing fragment. nih.gov While the specific, detailed synthetic route for Immethridine hydrochloride is often proprietary, the general strategies can be inferred from the literature on related compounds. A common approach involves the synthesis of a suitable imidazole (B134444) precursor, such as 4(5)-(chloromethyl)imidazole, and a pyridine-containing nucleophile.
The reaction pathway typically involves the nucleophilic substitution of the chloro group on the imidazole precursor by the pyridine-based component. This is followed by purification and conversion to the hydrochloride salt.
Chemical Transformations Employed in Immethridine Synthesis
The core chemical transformation in the synthesis of Immethridine is the formation of the methylene (B1212753) bridge between the imidazole and pyridine rings. nih.gov This is typically achieved through a nucleophilic substitution reaction. Other key transformations may include:
Protection and Deprotection: The imidazole ring often requires protection of one of the nitrogen atoms during certain reaction steps to prevent unwanted side reactions. Common protecting groups are removed in a final deprotection step.
Salt Formation: The final step involves the reaction of the free base form of Immethridine with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.
Structural Activity Relationships (SAR) of Immethridine and its Derivatives
The high affinity and selectivity of Immethridine for the H3 receptor are directly linked to its specific molecular structure. acs.orgacs.org Structure-activity relationship (SAR) studies have elucidated the key features responsible for its pharmacological profile.
Molecular Features Conferring H3R Agonism and Selectivity
The key to Immethridine's success lies in the strategic replacement of the piperidine ring of its predecessor, Immepip, with a pyridine ring. acs.org This modification confers several crucial properties:
Rigidity: The aromatic pyridine ring introduces a significant degree of rigidity to the molecule compared to the flexible piperidine ring. acs.org This conformational constraint is believed to orient the key binding motifs in a more optimal position for interaction with the H3 receptor.
Basic Nitrogen: The nitrogen atom in the pyridine ring serves as a basic center, which is a common feature in many histamine receptor ligands.
Imidazole Moiety: The imidazole ring is a critical pharmacophore for histamine receptor activity, and its presence in Immethridine is essential for its agonist properties.
Methylene Spacer: The single methylene unit connecting the imidazole and pyridine rings has been shown to be the optimal spacer length for H3R affinity and agonist activity. acs.org Increasing the length of this spacer leads to a decrease in both affinity and activity at the H3R. acs.org
These features combine to give Immethridine high affinity for the human H3 receptor. acs.org
Comparative Analysis with Other Histamine Receptor Ligands
Immethridine's defining characteristic is its remarkable selectivity for the H3 receptor over other histamine receptor subtypes, particularly the H4 receptor. acs.orgmedchemexpress.com While Immethridine and its analogue Immepip have comparable high affinity for the H3 receptor, Immethridine exhibits a significantly lower affinity for the H4 receptor, resulting in a 300-fold selectivity for the H3R. acs.org Furthermore, Immethridine shows no significant binding affinity for the H1 or H2 receptors. acs.orgmedchemexpress.com
This high selectivity distinguishes Immethridine from many first-generation H3R ligands and makes it an invaluable tool for the specific investigation of H3 receptor function.
Pharmacological Characterization of Immethridine Hydrochloride As a Histamine H3 Receptor Agonist
Receptor Binding Affinity and Selectivity Profiling
The interaction of immethridine hydrochloride with histamine (B1213489) receptors is characterized by a high affinity for the H3 subtype and significant selectivity over other histamine receptor subtypes.
Quantitative Radioligand Binding Studies for H3R Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these studies, immethridine has demonstrated a high binding affinity for the human histamine H3 receptor. The affinity is quantified by the inhibition constant (pKi), which is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity. For the human H3 receptor, immethridine exhibits a pKi value of 9.07. researchgate.net In studies on rat H3 receptors, immethridine showed a lower, yet still potent, affinity with pKi values ranging from 7.66 to 8.50. researchgate.net Another study reported a pKi of 8.5 for the human H3 receptor. acs.org
Table 1: Binding Affinity (pKi) of Immethridine for Histamine H3 Receptors
| Species | Receptor | pKi Value |
|---|---|---|
| Human | H3R | 9.07 researchgate.net |
| Human | H3R | 8.5 acs.org |
| Rat | H3R | 7.66 - 8.50 researchgate.net |
Assessment of Selectivity Against H1R, H2R, and H4R
A key pharmacological feature of immethridine is its high selectivity for the H3 receptor over other histamine receptor subtypes (H1R, H2R, and H4R). Research indicates that immethridine does not bind to H1 or H2 receptors at concentrations up to 10 μM. researchgate.netnih.gov Its selectivity against the closely related H4 receptor is particularly significant. Studies have shown that immethridine has a 300-fold greater selectivity for the H3 receptor compared to the H4 receptor. researchgate.netnih.gov This high degree of selectivity is a critical attribute, minimizing off-target effects that could arise from interactions with other histamine receptors.
Table 2: Selectivity Profile of Immethridine
| Receptor | Binding/Activity |
|---|---|
| H1R | No binding at concentrations up to 10 μM researchgate.netnih.gov |
| H2R | No binding at concentrations up to 10 μM researchgate.netnih.gov |
| H4R | 300-fold lower affinity compared to H3R researchgate.netnih.gov |
Functional Agonist Activity at H3 Receptors
Immethridine not only binds to the H3 receptor with high affinity but also activates it, functioning as a potent agonist. This functional activity has been characterized through various in vitro assays.
In Vitro Functional Assays (e.g., cAMP accumulation, G protein coupling)
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The functional agonism of immethridine has been demonstrated in assays that measure these downstream effects. For instance, in forskolin-stimulated cAMP accumulation assays, immethridine effectively inhibits cAMP production. acs.org Another common method to assess the functional activity of GPCR ligands is the [35S]GTPγS binding assay, which measures the activation of G proteins. Immethridine has shown activity in such G protein coupling assays. acs.org Furthermore, luciferase reporter gene assays under the control of a cAMP response element (CRE) are used to quantify the transcriptional consequences of H3R activation, with immethridine demonstrating potent agonism in these systems. acs.org
Determination of Potency (pEC50) and Efficacy
The potency of an agonist is typically expressed as the pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximum possible response. Immethridine has been identified as a highly potent H3 receptor agonist. In a CRE-luciferase reporter gene assay using cells expressing the human H3 receptor, immethridine displayed a pEC50 of 9.74. researchgate.net Another study reported a pEC50 of 9.5 in a similar assay. acs.org In terms of efficacy, immethridine is considered a full agonist, meaning it is capable of producing the maximum possible response at the H3 receptor, comparable to the endogenous agonist histamine. researchgate.netacs.org
Table 3: Functional Potency (pEC50) of Immethridine at the Human H3 Receptor
| Assay | pEC50 Value |
|---|---|
| CRE-Luciferase Reporter Gene Assay | 9.74 researchgate.net |
| CRE-Luciferase Reporter Gene Assay | 9.5 acs.org |
Species-Specific Pharmacological Considerations
The pharmacological properties of ligands can vary between different species due to differences in receptor structure and genetics. nih.govnih.govkentscientific.com Immethridine exhibits such species-specific differences in its interaction with the H3 receptor. As noted earlier, the binding affinity of immethridine for the rat H3 receptor (pKi 7.66-8.50) is lower than its affinity for the human H3 receptor (pKi 9.07). researchgate.net This highlights the importance of considering the species being studied when interpreting pharmacological data and extrapolating findings to humans. These variations underscore the need for careful characterization of a compound's pharmacology in the relevant species for preclinical studies. fda.gov
Mechanisms of Action of Immethridine Hydrochloride at Cellular and Molecular Levels
Modulation of Neurotransmitter Release
The histamine (B1213489) H3 receptor functions as a presynaptic receptor in the nervous system, and its activation by agonists like immethridine directly influences the release of several key neurotransmitters. wikipedia.org
The H3R was initially identified as a presynaptic autoreceptor on histaminergic neurons. nih.govwikipedia.org In this capacity, its primary role is to create a negative feedback loop that controls the synthesis and release of histamine. wikipedia.org Activation of the H3R by immethridine inhibits the release of histamine from the neuron. wikipedia.org This auto-regulatory function is a hallmark of H3R agonism. Research has demonstrated that immethridine can significantly inhibit the release of histamine from mast cells, further confirming its modulatory impact on histamine availability. scialert.net
Impact on Histamine Release
Intracellular Signaling Pathways Activated by H3R Agonism
As a member of the G protein-coupled receptor (GPCR) family, the histamine H3 receptor transduces its extracellular signal into an intracellular response through a series of well-defined molecular steps. nih.govnih.gov
Histamine receptors, including H3R, belong to the large family of G protein-coupled receptors (GPCRs). nih.gov The activation of a GPCR, such as H3R by immethridine, initiates a conformational change in the receptor protein. uni-regensburg.de This change facilitates the coupling of the receptor to an intracellular heterotrimeric G protein, which consists of α, β, and γ subunits. nih.gov This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the G protein to become active. uni-regensburg.de Subsequently, the activated G protein dissociates into its constituent Gα-GTP and Gβγ subunits, both of which can then interact with and regulate the activity of various downstream intracellular effector proteins and enzymes. nih.govuni-regensburg.de
The signaling cascades initiated by H3R agonism can influence key cellular processes, including inflammatory and immune responses. nih.gov One of the critical pathways affected is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Research in bone marrow-derived dendritic cells (DCs) has shown that treatment with immethridine significantly inhibits the phosphorylation of the NF-κB p65 subunit. nih.govnih.gov This inhibition prevents the activation of the NF-κB signaling pathway. nih.gov Interestingly, in the same dendritic cell model, immethridine treatment did not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov This indicates a selective signaling effect where H3R agonism by immethridine specifically targets the NF-κB cascade while leaving the ERK1/2 pathway unaltered in these cells. nih.gov
| Signaling Molecule | Effect of Immethridine Treatment (in Dendritic Cells) | Reference |
|---|---|---|
| Phosphorylation of NF-κB p65 | Significantly Inhibited | nih.govnih.gov |
| Phosphorylation of ERK1/2 | No Significant Inhibition | nih.govnih.gov |
G Protein-Coupled Signaling
Effects on Cellular Immunomodulation
Immethridine's activation of H3R has been shown to exert significant immunomodulatory effects, particularly by inhibiting the function of dendritic cells (DCs), which are crucial for initiating immune responses. nih.govnih.gov Treatment with immethridine alters the expression profile of cytokines in DCs and suppresses the expression of co-stimulatory molecules essential for T-cell activation, such as CD40 and CD86. nih.govnih.gov Furthermore, immethridine inhibits the antigen-presenting ability of DCs and consequently hinders the DC-induced differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subtypes. nih.govnih.gov These findings demonstrate that immethridine, through H3R agonism, can suppress key functions of dendritic cells, suggesting a potential role in modulating immune-mediated conditions. nih.gov
| Cellular Function/Marker | Effect of Immethridine Treatment (on Dendritic Cells) | Reference |
|---|---|---|
| Expression of Co-stimulatory Molecules (CD40, CD86) | Inhibited | nih.govnih.gov |
| Antigen-Presenting Function | Inhibited | nih.govnih.gov |
| DC-induced Th1/Th17 Differentiation | Inhibited | nih.gov |
| Expression of TLR4 and CD14 | Down-regulated | nih.gov |
Influence on Dendritic Cell Function
Studies on bone marrow-derived dendritic cells (BMDCs) have revealed that immethridine can significantly alter their cytokine expression profile. Specifically, treatment with immethridine was found to inhibit the secretion of pro-inflammatory and regulatory cytokines that are crucial for T cell differentiation, including Interleukin-6 (IL-6), Transforming growth factor-beta (TGF-β), and Interleukin-12 (IL-12). nih.gov
In experimental settings, BMDCs stimulated with lipopolysaccharide (LPS) in the presence of immethridine showed lower expression levels of IL-6, TGF-β, and the IL-12 p40 subunit compared to controls. This inhibitory effect was confirmed at both the mRNA and protein levels, indicating that immethridine actively suppresses the production of these key cytokines by dendritic cells. The reduction in IL-12 is particularly noteworthy as this cytokine is a key promoter of T helper 1 (Th1) cell differentiation. jsltr.org
| Cytokine | Effect of Immethridine Treatment on Dendritic Cells | Associated T Cell Subset |
|---|---|---|
| Interleukin-6 (IL-6) | Inhibited | Th17 |
| Transforming growth factor-beta (TGF-β) | Inhibited | Th17, Treg |
| Interleukin-12 (IL-12) | Inhibited | Th1 |
The maturation and function of dendritic cells are characterized by the upregulation of co-stimulatory molecules, which are essential for activating naive T cells. frontiersin.org Research demonstrates that immethridine can inhibit the expression of these critical surface molecules on DCs. researchgate.net
In studies involving mouse models of experimental autoimmune encephalomyelitis (EAE), treatment with immethridine resulted in the downregulation of CD40, CD86, and Major Histocompatibility Complex Class II (MHCII) on dendritic cells. nih.gov Further in-vitro experiments on BMDCs confirmed that immethridine inhibits the expression of CD40 and CD86 on both immature and LPS-matured dendritic cells. researchgate.net This suppression of co-stimulatory molecules suggests that immethridine hinders the maturation of DCs, thereby reducing their capacity to effectively activate T cells.
| Co-stimulatory Molecule | Effect of Immethridine Treatment on Dendritic Cells | Primary Function |
|---|---|---|
| CD40 | Downregulated | Interaction with T cells, DC licensing |
| CD86 | Downregulated | Co-stimulation of T cells |
| MHCII | Downregulated | Antigen presentation to CD4+ T cells |
A primary function of dendritic cells is to present antigens to T cells, initiating an antigen-specific immune response. frontiersin.orgmdpi.com Immethridine has been found to directly inhibit this antigen-presenting capacity. nih.gov
In co-culture experiments, DCs pulsed with a specific antigen (MOG-peptide) and treated with immethridine were less effective at inducing the proliferation of antigen-specific CD4+ T cells compared to untreated DCs. researchgate.net Furthermore, in a mixed lymphocyte reaction (MLR) assay, which measures the ability of DCs to stimulate allogeneic T cells, immethridine-treated DCs showed a diminished capacity to drive T cell proliferation. These findings collectively indicate that immethridine impairs the ability of DCs to initiate T cell responses. researchgate.net
Expression of Co-stimulatory Molecules (e.g., CD40, CD86, MHCII)
Modulation of T Cell Differentiation (e.g., Th1, Th17)
By inhibiting the function of dendritic cells, immethridine consequently modulates the differentiation of naive CD4+ T cells into specific effector subsets, such as T helper 1 (Th1) and T helper 17 (Th17) cells. nih.gov Both Th1 and Th17 cells are implicated in the pathogenesis of autoimmune diseases. medicaljournals.seoncotarget.com
Studies have shown that treatment with immethridine in EAE models leads to a reduced percentage of Th1 and Th17 cells in the spleen. nih.gov This outcome is a direct consequence of immethridine's effects on DCs. When naive CD4+ T cells were cultured with immethridine-treated DCs, their differentiation into Th1 and Th17 lineages was significantly inhibited. This inhibitory effect is linked to the reduced production of key polarizing cytokines by DCs, such as IL-12 (for Th1) and IL-6/TGF-β (for Th17). nih.govthermofisher.com
Preclinical Research Applications of Immethridine Hydrochloride
Investigation in Neurological and Neuroinflammatory Models
Immethridine's role as an H3R agonist has prompted research into its effects on neurological and neuroinflammatory conditions, given the presence and function of H3 receptors in the central nervous system. biorxiv.org
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, an inflammatory disease characterized by demyelination and neurodegeneration. nih.govcynbiose.com Studies have utilized the EAE model to assess the therapeutic potential of immethridine. nih.govnih.gov
In EAE mouse models induced by immunization with MOG35-55 peptides, treatment with immethridine demonstrated a significant reduction in the severity of the disease. nih.govnih.gov Mice treated with immethridine exhibited lower clinical scores compared to untreated EAE mice. nih.gov
Histological analysis of the spinal cords revealed key pathological improvements in the immethridine-treated group. nih.gov These included a noticeable decrease in the infiltration of inflammatory cells into the central nervous system and a reduction in demyelination, which are hallmark pathological features of EAE. nih.gov These findings suggest that immethridine has a therapeutic effect on EAE by mitigating both clinical severity and underlying neuropathology. nih.gov
Table 1: Pathological Findings in EAE Models Treated with Immethridine
| Pathological Feature | Observation in Immethridine-Treated EAE Mice | Reference |
|---|---|---|
| Clinical Score | Significantly lower compared to control EAE mice. | nih.gov |
| Inflammatory Infiltrates | Fewer inflammatory infiltrates observed in the spinal cord. | nih.gov |
| Demyelination | Decrease in demyelination in the spinal cord. | nih.gov |
The therapeutic effects of immethridine in EAE models are associated with significant modulation of the immune response. nih.gov Th1 and Th17 cells are known to play a critical pathological role in EAE. nih.govfrontiersin.org In splenocytes isolated from immethridine-treated EAE mice, there was a significant decrease in the percentages of both Th1 and Th17 cells within the CD4+ T cell population. nih.govnih.gov
Furthermore, immethridine treatment led to a down-regulation of co-stimulatory surface molecules on dendritic cells (DCs), including CD40, CD86, and MHCII. nih.govnih.gov This indicates an inhibition of DC maturation and function. nih.gov The compound was also found to inhibit the antigen-presenting ability of DCs and their capacity to induce T cell differentiation. nih.govnih.gov
The expression of pro-inflammatory cytokines was also affected. Lower levels of Interferon-gamma (IFN-γ), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α) were detected in splenocytes from immethridine-treated mice. nih.gov In studies using bone marrow-derived dendritic cells (BMDCs), immethridine was shown to inhibit the secretion of cytokines like IL-12, IL-6, and TGF-β, which are involved in the differentiation of Th1 and Th17 cells. nih.gov
Table 2: Immunological Effects of Immethridine in EAE Models
| Immunological Parameter | Effect of Immethridine Treatment | Reference |
|---|---|---|
| Th1 & Th17 Cells | Percentage significantly decreased in the spleen. | nih.govnih.gov |
| Dendritic Cell Surface Molecules (CD40, CD86, MHCII) | Expression was down-regulated. | nih.govnih.gov |
| Pro-inflammatory Cytokines (IFN-γ, IL-17A, TNF-α) | Levels were reduced. | nih.gov |
| Dendritic Cell Function | Inhibited antigen presentation and DC-induced T cell differentiation. | nih.govnih.gov |
Assessment of Disease Severity and Pathological Characteristics
Gastrointestinal System Research
The histamine (B1213489) H3 receptor is known to be involved in the regulation of gastric functions. nih.govnih.gov Preclinical studies have investigated the effect of immethridine on gastric mucosal protection. In rat models, immethridine has been shown to inhibit the formation of gastric lesions induced by hydrochloric acid (HCl). caymanchem.comnih.gov One study reported that immethridine significantly inhibited HCl-induced gastric lesions by 64.60%. nih.gov This gastroprotective effect highlights a potential role for H3R activation in enhancing gastric mucosal defense. nih.gov
Role in Gastric Mucosal Defense Mechanisms
Immethridine hydrochloride's role in protecting the stomach lining is primarily linked to its function as a potent and highly selective histamine H3 receptor (H3R) agonist. caymanchem.comresearchgate.net The stomach's defense system is a complex balance of factors that protect it from its own acidic environment and other noxious substances. nih.gov This defense includes a pre-epithelial mucus-bicarbonate barrier, the epithelial cell layer itself, and sub-epithelial blood flow that removes harmful agents. nih.gov
Preclinical studies indicate that the activation of H3 receptors is involved in the enhancement of gastric mucosal defense. nih.govkarger.com Research suggests that the gastroprotective effect of the hormone ghrelin, for instance, involves the release of histamine, which then acts on H3 receptors to bolster these defense mechanisms. nih.govkarger.com By acting as a selective agonist at these H3 receptors, immethridine is thought to trigger downstream pathways that contribute to the protection of the gastric mucosa. nih.govnih.gov The protective action mediated by H3 receptor activation is distinct from the roles of other histamine receptors, such as the H2 receptor, which is famously involved in stimulating gastric acid secretion, or the H4 receptor, where agonists have been observed to have proulcerogenic effects. nih.govimrpress.com Therefore, immethridine's specific action on H3 receptors allows it to participate in protective responses without activating the acid-secretion pathways associated with other histamine receptor subtypes. researchgate.net
Effects on HCl-Induced Gastric Damage in Animal Models
This compound has demonstrated significant protective effects against gastric damage induced by hydrochloric acid (HCl) in preclinical animal models. In studies using conscious rats, the administration of immethridine markedly reduced the formation of gastric lesions caused by the introduction of 0.6N HCl. nih.govkarger.comnih.gov
One study found that immethridine inhibited HCl-induced gastric lesions by 66%. nih.gov This protective effect was shown to be specifically mediated by the histamine H3 receptor, as it was antagonized by an H3 receptor antagonist (A-331440) but not by an H4 receptor antagonist (JNJ7777120). nih.gov Another investigation reported a similar significant inhibition of 64.6% in HCl-induced gastric lesions in rats following subcutaneous administration of immethridine. nih.govkarger.com This effect was also preventable by a selective H3R antagonist, further confirming the receptor's role in this gastroprotective action. nih.govkarger.com These findings highlight that the activation of the H3 receptor by immethridine is a key mechanism in protecting the rat stomach against damage from concentrated HCl. nih.gov
Table 1: Effect of Immethridine on HCl-Induced Gastric Lesions in Rats
| Experimental Model | Compound Administered | Observed Effect | Reference |
|---|---|---|---|
| Conscious Rat | Immethridine | 66% inhibition of HCl-induced gastric lesions. | nih.gov |
| Conscious Rat | Immethridine (30 mg/kg s.c.) | 64.6% inhibition of HCl-induced gastric lesions. | nih.govkarger.com |
| Conscious Rat | Immethridine + H3R Antagonist (A-331440) | Protective effect of immethridine was antagonized. | nih.gov |
| Conscious Rat | Immethridine + H3R Antagonist (UCL2138) | Protective effect of immethridine was prevented. | nih.govkarger.com |
Other Biological System Investigations
Modulation of Pigmentary Responses in Non-Mammalian Models
Investigations into the biological effects of immethridine have extended to non-mammalian systems, specifically in the study of pigmentary responses in teleost fish. Research on the melanophores (pigment cells) of the fish Oreochromis mossambicus explored the role of a histamine H3-like receptor. scialert.net In this model, immethridine, a specific H3R agonist, was found to cause a dose-dependent dispersion of pigment granules. scialert.net Although the dispersive effect was described as feeble on its own, its interaction with other substances revealed a modulatory role. scialert.net The dispersion caused by immethridine could be blocked by the specific H3R antagonist thioperamide, confirming the involvement of the H3-like receptor. scialert.net Furthermore, immethridine was shown to significantly inhibit the release of histamine induced by compound 48/80, demonstrating its regulatory function at the neuro-melanophore junction. scialert.net
Table 2: Effect of Immethridine on Melanophores of Oreochromis mossambicus
| Compound(s) | Observed Effect | Implied Mechanism | Reference |
|---|---|---|---|
| Immethridine | Dose-dependent pigment dispersion. | Activation of H3-like receptors. | scialert.net |
| Immethridine + Thioperamide (H3R antagonist) | Pigment dispersion was blocked. | Antagonism of H3-like receptors. | scialert.net |
Potential in Other Inflammatory Conditions (pre-clinical)
The immunomodulatory potential of immethridine has been explored in preclinical models of autoimmune inflammatory diseases. nih.govnih.gov One significant area of research is in experimental autoimmune encephalomyelitis (EAE), a rodent model for multiple sclerosis. nih.govnih.gov In EAE-induced mice, treatment with immethridine was found to alleviate the severity of the disease, resulting in lower clinical scores and reduced pathological characteristics in the spinal cord. nih.gov The mechanism appears to involve the inhibition of dendritic cell (DC) functions; immethridine was shown to suppress the expression of co-stimulatory molecules (CD40, CD86) and the secretion of pro-inflammatory cytokines like IL-12 and IL-6 by DCs. nih.govnih.gov This ultimately led to a decrease in the differentiation of pathogenic Th1 and Th17 cells, which are key drivers of inflammation in this disease model. nih.gov
More recent preclinical research in a collagen-induced arthritis (CIA) mouse model, which mimics rheumatoid arthritis, has further highlighted the anti-inflammatory potential of H3R agonists. biorxiv.org Studies showed that oral administration of H3R agonists, including immethridine dihydrobromide, had a pro-resolving effect on peripheral joint inflammation. biorxiv.org The proposed mechanism involves gut-specific H3R activation influencing the central nervous system to suppress peripheral inflammation. biorxiv.org
Table 3: Preclinical Anti-inflammatory Effects of Immethridine
| Inflammatory Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Alleviated disease severity; inhibited dendritic cell function; reduced Th1/Th17 cell differentiation. | nih.govnih.gov |
Methodological Approaches in Immethridine Hydrobromide Research
In Vitro Experimental Models
In vitro studies are fundamental in determining the specific molecular interactions and cellular effects of immethridine hydrobromide. These controlled laboratory experiments provide a foundational understanding of its mechanism of action.
Cell Culture Systems
Researchers have utilized various cell culture systems to investigate the effects of immethridine. Human Embryonic Kidney (HEK) 293T cells are a common choice for these studies. nih.gov These cells can be transfected to express specific receptor subtypes, such as rat histamine (B1213489) H3 and H4 receptors, allowing for the precise characterization of immethridine's binding affinities and selectivity. nih.gov For instance, studies have used HEK 293T cells expressing these receptors to confirm that immethridine is a highly selective agonist for the H3 receptor. nih.gov
Another critical cell type used in immethridine research is the bone marrow-derived dendritic cell (BMDC). nih.govnih.gov Dendritic cells are pivotal in initiating and shaping immune responses. nih.gov By treating BMDCs with immethridine, scientists can study its influence on immune functions, such as cytokine production and the expression of co-stimulatory molecules. nih.govnih.gov
Receptor Binding Assays
Radioligand binding assays are a key technique to quantify the affinity of immethridine for its target receptors. These assays have demonstrated that immethridine is a potent histamine H3 receptor agonist with a high affinity (Ki = 0.85 nM). caymanchem.combertin-bioreagent.com Furthermore, these studies have highlighted its selectivity, showing a significantly lower affinity for histamine H4 receptors (Ki = 245 nM). caymanchem.combertin-bioreagent.com This selectivity is a crucial aspect of its pharmacological profile.
Functional Assays
To understand the functional consequences of immethridine binding to its receptor, a variety of assays are employed.
Cytokine ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to measure the levels of specific cytokines produced by cells. In studies with BMDCs, ELISA has been used to show that immethridine can inhibit the secretion of cytokines such as IL-6, TGF-β, and IL-12. nih.gov
RT-PCR (Reverse Transcription-Polymerase Chain Reaction) and Q-PCR (Quantitative PCR): These molecular biology techniques are used to detect and quantify messenger RNA (mRNA) levels of specific genes. In the context of immethridine research, RT-PCR and Q-PCR have been used to confirm the expression of histamine receptors in cells like BMDCs and to measure the effect of immethridine on the transcription of cytokine genes. nih.gov
Western Blot: This method is used to detect specific proteins in a sample. In studies on the signaling pathways affected by immethridine, Western Blot analysis has revealed that the compound can inhibit the phosphorylation of NF-κB p65 in dendritic cells, a key protein involved in inflammatory responses. nih.govnih.gov
Cell Proliferation and Differentiation Assays
The influence of immethridine on immune cell function extends to cell proliferation and differentiation. Assays have shown that immethridine can inhibit T cell differentiation induced by dendritic cells. nih.govnih.gov This is a significant finding, as it suggests a potential mechanism by which immethridine can modulate adaptive immune responses. nih.gov Specifically, it has been observed to decrease the percentage of Th1 and Th17 cells, which are types of T-helper cells involved in inflammation. nih.govnih.gov
In Vivo Preclinical Animal Models
To investigate the physiological effects of immethridine in a whole organism, researchers utilize preclinical animal models. These studies are essential for understanding the compound's potential therapeutic applications.
Rodent Models
Rodents, particularly mice and rats, are the most common animal models used in immethridine research. nih.govcaymanchem.comresearchgate.net
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: The EAE model is a widely used animal model for human multiple sclerosis. nih.govnih.gov In this model, an autoimmune response is induced against components of the central nervous system, leading to inflammation and demyelination. nih.gov Studies have shown that treatment with immethridine can alleviate the clinical symptoms of EAE in mice. nih.govnih.govresearchgate.net This therapeutic effect is associated with a reduction in the infiltration of inflammatory cells into the central nervous system and a decrease in the production of pro-inflammatory cytokines. nih.govnih.gov
Conscious Rat Gastric Damage Model: This model is used to study the effects of compounds on gastric mucosal integrity. In conscious rats, gastric lesions can be induced by the administration of hydrochloric acid (HCl). nih.gov Research has demonstrated that immethridine can significantly reduce the formation of these HCl-induced gastric lesions, suggesting a protective role for the histamine H3 receptor in the stomach. nih.govcaymanchem.com
Non-Mammalian Models (e.g., Oreochromis mossambicus melanophores)
The study of Immethridine hydrobromide extends to non-mammalian models, such as the melanophores of the Mozambique tilapia (Oreochromis mossambicus), to investigate its effects on pigmentary responses. Research in this area has explored the role of histamine receptors in modulating pigment aggregation and dispersion.
In one study, the application of Immethridine, a specific and potent histamine H3 receptor (H3R) agonist, to the melanophores of Oreochromis mossambicus resulted in a dose-dependent pigment dispersion. This effect, however, was relatively weak on its own. The significance of H3R involvement became more apparent when investigating the effects of compound 48/80, a mast cell degranulator that induces pigment aggregation. When the melanophores were pre-incubated with Immethridine, the aggregating action of compound 48/80 was attenuated, indicating that Immethridine, by acting on H3 receptors, can block this aggregation. researchgate.net
Further investigation into the interplay with other receptor systems revealed a potential link between histamine and adrenergic pathways. The use of Thioperamide, an H3R antagonist, was expected to counteract the effects of Immethridine. However, its application led to a surprising potentiation of an aggregatory response. This response was then attenuated by Yohimbine, a specific alpha-adrenergic antagonist. These findings suggest a complex regulatory mechanism where histamine may modulate its own release via H3 receptors, which in turn influences the release of adrenaline. This adrenaline then acts on alpha-adrenergic receptors to induce pigment aggregation, leading to the paling of the skin. researchgate.net
Table 1: Effect of Immethridine on Pigment Dispersion in Oreochromis mossambicus Melanophores
Behavioral Phenotyping in Animal Models
In the context of Immethridine hydrobromide research, behavioral phenotyping in animal models has been particularly insightful, especially in the study of neurological and inflammatory conditions. A significant area of this research involves the use of Immethridine in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a widely used experimental model for multiple sclerosis.
Studies have demonstrated that treatment with Immethridine can alleviate the severity of EAE in mice. The primary behavioral phenotype assessed in these studies is the clinical score of EAE, which grades the severity of motor impairment, ranging from a flaccid tail to complete paralysis. In EAE-induced mice, those treated with Immethridine consistently showed lower clinical scores compared to the control EAE group, indicating a significant reduction in the severity of the disease's clinical signs. Current time information in Bangalore, IN.np-mrd.org
Beyond the direct observation of motor function, research has delved into the immunological underpinnings of these behavioral improvements. The alleviation of EAE symptoms by Immethridine is associated with a decrease in the percentage of Th1 and Th17 cells in the spleen of treated mice. Current time information in Bangalore, IN.rsc.org These T helper cell subsets are known to be key drivers of the inflammation and demyelination characteristic of EAE and multiple sclerosis. This suggests that the behavioral improvements observed are a direct consequence of the compound's immunomodulatory effects.
Furthermore, investigations into itch response have utilized Immethridine to differentiate the roles of various histamine receptors. When injected into the dorsal nape and cheek of mice, Immethridine, a specific H3R agonist, was used alongside other receptor-specific agonists to determine which receptors are responsible for transducing histamine-induced itch. nih.gov
Table 2: Summary of Behavioral and Immunological Findings in EAE Animal Models Treated with Immethridine
Advanced Analytical and Imaging Techniques in Immethridine Studies
Spectroscopic Methods for Structural Confirmation
The structural confirmation of Immethridine hydrobromide relies on a suite of advanced spectroscopic techniques. These methods are essential for verifying the molecular structure following synthesis and for ensuring the purity of the compound used in research. The primary techniques employed for the structural characterization of Immethridine and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental for elucidating the carbon-hydrogen framework of the molecule. While specific spectral data for Immethridine hydrochloride is not always detailed in primary literature, it is noted that the structural characterization is performed using these methods, and the resulting spectra are in agreement with reported data. researchgate.net An experimental ¹H NMR spectrum of Immethridine in DMSO-d6 with the addition of hydrochloric acid is available in spectral databases, providing a reference for its chemical shifts and coupling constants under these conditions. np-mrd.org
Mass spectrometry, particularly techniques like High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), is used to determine the precise molecular weight and elemental composition of the compound. This confirms the molecular formula of Immethridine. rsc.org
In addition to NMR and MS, Fourier-Transform Infrared (FTIR) spectroscopy is another technique that may be used to identify the functional groups present in the molecule.
Table 3: Spectroscopic Techniques for Immethridine Structural Confirmation
Histopathological Analysis in Animal Tissues
Histopathological analysis of animal tissues is a critical methodological approach in Immethridine hydrobromide research, providing visual confirmation of the compound's effects at a cellular level. This is particularly evident in studies using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
In these studies, histological examination of the spinal cords of EAE mice is performed to assess the pathological hallmarks of the disease: inflammatory cell infiltration and demyelination. Following treatment with Immethridine, histopathological analysis has revealed a significant reduction in these pathological features compared to untreated EAE control mice. Current time information in Bangalore, IN.np-mrd.org
Specifically, tissue sections from the spinal cords of Immethridine-treated mice show fewer inflammatory infiltrates. Current time information in Bangalore, IN.np-mrd.org This indicates that the compound is effective in suppressing the migration of immune cells into the central nervous system. Furthermore, a decrease in demyelination is observed in the histological analysis of the spinal cords of the treated mice. np-mrd.org Demyelination is the process of damage to the myelin sheath surrounding nerve fibers and is a primary cause of the neurological deficits seen in multiple sclerosis and EAE.
These histopathological findings provide strong evidence for the therapeutic effect of Immethridine in the EAE model, corroborating the behavioral data that shows a reduction in clinical severity. The analysis confirms that Immethridine's mechanism of action involves the suppression of the inflammatory and demyelinating processes that drive the pathology of the disease.
Table 4: Histopathological Findings in Spinal Cord Tissue of EAE Mice Treated with Immethridine
Future Directions and Unexplored Research Avenues for Immethridine Hydrochloride
Elucidating Novel H3R-Mediated Mechanisms
Future research should prioritize the discovery of novel signaling pathways and cellular functions modulated by Immethridine through H3R activation. While the H3R is known primarily as a presynaptic autoreceptor that inhibits histamine (B1213489) release, recent studies suggest its role is far more complex. biorxiv.org
A significant area of investigation involves the immunomodulatory functions of the H3R. In preclinical models of experimental autoimmune encephalomyelitis (EAE), Immethridine has been shown to alleviate disease severity by inhibiting the function of dendritic cells (DCs). nih.govnih.gov This effect is mediated through a novel mechanism that involves down-regulating the expression of surface molecules like CD40 and CD86 on DCs. nih.govnih.gov Furthermore, Immethridine treatment was found to inhibit the antigen-presenting function of DCs and subsequent T-cell differentiation. nih.gov Signal pathway analysis revealed that these effects are mediated by the inhibition of NF-κB p65 phosphorylation, without affecting the ERK1/2 pathway. nih.govnih.gov
Another unexplored mechanism is the role of H3R in peripheral cellular processes. Studies in the fish species Oreochromis mossambicus have shown that H3-like receptors are involved in the auto-regulation of histamine release at the neuro-melanophore junction, influencing pigment aggregation and dispersion. scialert.net Immethridine was observed to cause a dose-dependent pigment dispersion, an effect that could be blocked by the H3R antagonist Thioperamide. scialert.net Elucidating the downstream signaling cascades in these and other peripheral systems could reveal entirely new physiological roles for the H3R that Immethridine can modulate.
Table 1: Investigated H3R-Mediated Mechanisms for Immethridine
| System/Model | Observed Effect of Immethridine | Associated Signaling Pathway | Citation(s) |
|---|---|---|---|
| Dendritic Cells (in EAE model) | Inhibition of DC maturation and function; reduced expression of CD40, CD86; altered cytokine profiles. | Inhibition of NF-κB p65 phosphorylation. | nih.gov, nih.gov |
| Fish Melanophores | Induces pigment dispersion. | H3R-mediated auto-regulation of histamine. | scialert.net |
Exploring Potential Therapeutic Applications in New Preclinical Disease Models
The demonstrated effects of Immethridine in various models warrant its investigation in new preclinical paradigms for diseases with unmet needs. The most compelling evidence comes from its therapeutic effect in the EAE mouse model, a widely used model for multiple sclerosis. nih.govresearchgate.net Treatment with Immethridine led to lower clinical scores and reduced pathological characteristics, suggesting its potential as a therapeutic agent for neuroinflammatory and autoimmune diseases. nih.gov The deficiency of H3R has been shown to aggravate EAE symptoms in mice, further strengthening the rationale for exploring H3R agonists like Immethridine in this context. researchgate.net
Beyond neuroinflammation, Immethridine has shown protective effects in a preclinical rat model of hydrochloric acid-induced gastric lesions, an effect antagonized by a selective H3R antagonist. caymanchem.comnih.gov This suggests a potential therapeutic application in gastrointestinal disorders characterized by mucosal damage.
Future studies could explore Immethridine in models of other neurological conditions where histamine neurotransmission is implicated, such as cognitive disorders or sleep-wake cycle disturbances, building on the known role of H3R in modulating various neurotransmitters. biorxiv.org
Table 2: Preclinical Disease Models Investigated with Immethridine
| Disease Model | Animal Model | Key Finding | Citation(s) |
|---|---|---|---|
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Alleviated disease severity, reduced inflammation and demyelination. | nih.gov, nih.gov, researchgate.net |
Development of Next-Generation Immethridine Analogues with Enhanced Selectivity or Pharmacological Profiles
The development of Immethridine itself was a significant step in creating next-generation H3R agonists. Early H3R agonists like Immepip also showed considerable activity at the newly discovered histamine H4 receptor. tocris.comresearchgate.net The development of Immethridine involved a strategic structural modification, replacing the piperidine (B6355638) ring of Immepip with a more rigid pyridine (B92270) ring. acs.org This chemical alteration resulted in a compound with exceptionally high selectivity for the H3R. acs.org
Specifically, Immethridine was identified as a highly potent H3R agonist with a 300-fold selectivity over the H4 receptor. researchgate.net, acs.org This success provides a clear blueprint for future medicinal chemistry efforts. The goal would be to synthesize new analogues of Immethridine that retain its high affinity and selectivity for H3R while potentially offering improved pharmacokinetic properties, such as better blood-brain barrier penetration or longer half-life, depending on the desired therapeutic application. Further modifications to the imidazole (B134444) or pyridine moieties could be explored to fine-tune interactions with the receptor binding pocket, potentially leading to compounds with biased agonism, which could selectively activate specific downstream signaling pathways while avoiding others.
Table 3: Binding Affinity and Selectivity of Immethridine
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (over H4R) | Citation(s) |
|---|---|---|---|---|---|
| Immethridine | Human H3R | 9.07 | 9.74 | ~300-fold | researchgate.net, acs.org |
| Immethridine | Human H4R | 6.6 | - | - | researchgate.net |
| Immepip | Human H3R | 9.3 | - | Lower (unspecified) | researchgate.net |
Integration with Systems Biology Approaches for Comprehensive Understanding
To gain a holistic understanding of Immethridine's biological impact, future research should integrate systems biology approaches. accscience.com This involves using high-throughput technologies to generate large-scale datasets (e.g., transcriptomics, proteomics, metabolomics) from preclinical models treated with Immethridine. These datasets can then be used to construct comprehensive biological networks, such as protein-protein interaction and gene regulatory networks. accscience.com
By analyzing how these networks are perturbed by Immethridine, researchers can move beyond a single-receptor, single-pathway view. A systems biology framework could identify previously unknown off-target effects, uncover the broader cellular machinery influenced by H3R activation, and reveal how different cell types and tissues respond to the compound. plos.org For instance, applying this approach to the EAE model could elucidate the full spectrum of immune cells and signaling pathways modulated by Immethridine, potentially identifying novel biomarkers of treatment response. accscience.com Furthermore, computational drug repositioning models, which integrate drug-gene signatures into these complex network maps, could predict entirely new therapeutic indications for Immethridine and its future analogues. plos.org
Investigating Receptor Polymorphisms and Their Impact on Immethridine Activity (pre-clinical focus)
A critical and often overlooked area of research is the impact of genetic variations in the H3R on the activity of its ligands. The human H3R gene is subject to significant splice variance, resulting in multiple receptor isoforms. biorxiv.orged.ac.uk Recent preclinical research has begun to characterize these isoforms, revealing important pharmacological differences.
A study that characterized seven distinct human H3R isoforms found that Immethridine's binding affinity varied significantly among them. biorxiv.org Notably, Immethridine displayed increased binding affinities for three shorter isoforms (H3R-329, H3R-365, and H3R-373) compared to the canonical H3R-445 isoform. biorxiv.org This suggests that an individual's H3R isoform expression profile could influence their response to Immethridine.
Future preclinical work must systematically evaluate the binding, potency, and signaling bias of Immethridine and its analogues across all known H3R polymorphisms and splice variants. Such studies, conducted in cell-based assays expressing each specific isoform, are essential to predict how genetic variability might translate to differential efficacy or outcomes in a diverse population. Understanding this relationship at the preclinical stage is fundamental for the future translation of H3R-targeted therapies.
Table 4: Binding Affinity of Immethridine for Different Human H3R Isoforms
| H3R Isoform | Binding Affinity (pKi) for Immethridine | Citation |
|---|---|---|
| H3R-445 | 9.2 ± 0.2 | biorxiv.org |
| H3R-453 | 9.2 ± 0.1 | biorxiv.org |
| H3R-415 | 9.0 ± 0.1 | biorxiv.org |
| H3R-413 | 9.4 ± 0.2 | biorxiv.org |
| H3R-365 | 10.0 ± 0.0* | biorxiv.org |
| H3R-373 | 9.8 ± 0.1* | biorxiv.org |
| H3R-329 | 10.3 ± 0.0* | biorxiv.org |
*Indicates a statistically significant difference compared to the H3R-445 isoform.
Q & A
Q. What are the established protocols for synthesizing and characterizing Immethridine Hydrochloride?
- Methodological Answer : this compound (IUPAC name: 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrochloride) is synthesized via condensation reactions involving hydrazine derivatives and dihydroimidazole precursors. Key characterization includes:
- Purity assessment : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ≥95% purity .
- Structural validation : Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy for molecular weight and functional group analysis .
- Physicochemical properties : Melting point determination and solubility profiling in aqueous and organic solvents .
Q. What pharmacological mechanisms underlie this compound’s role in gastric mucosal defense?
- Methodological Answer : this compound acts as a selective histamine H3 receptor (H3R) agonist. In vivo studies demonstrate its gastroprotective effects via:
- H3R activation : Enhances mucosal defense by stimulating histamine release from enterochromaffin-like cells, reducing gastric acid secretion, and promoting mucus production .
- Experimental validation : Subcutaneous administration (30 mg/kg) in rodent models of HCl-induced gastric injury reduced lesions by 64.6%, with effects blocked by H3R antagonists like UCL2138 .
Q. What in vitro and in vivo models are commonly used to assess this compound’s activity?
- Methodological Answer :
- In vitro : Radioligand binding assays using H3R-transfected cell lines (e.g., HEK293) to measure receptor affinity (IC50 values) .
- In vivo : Gastric injury models (e.g., 0.6N HCl-induced lesions in rodents) to evaluate dose-response relationships. Controls include vehicle-treated groups and H3R antagonists to confirm target specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported efficacy of this compound across experimental models?
- Methodological Answer : Contradictions may arise from variations in:
- Dosage regimens : Subcutaneous vs. intraperitoneal administration alters bioavailability; systematic dose-escalation studies are critical .
- Model specificity : Differences in species (rat vs. mouse) or injury induction methods (HCl concentration, fasting duration). Cross-validate findings using standardized protocols from pharmacology reviews .
- Data normalization : Express results as percentage inhibition relative to positive controls (e.g., omeprazole for acid suppression) to enable cross-study comparisons .
Q. What strategies optimize the dosing regimen of this compound in in vivo studies to minimize variability?
- Methodological Answer :
- Pharmacokinetic profiling : Conduct pilot studies to determine plasma half-life and tissue distribution via LC-MS/MS. Adjust dosing intervals to maintain therapeutic concentrations .
- Route optimization : Subcutaneous injection (30 mg/kg) shows reproducible efficacy in gastric injury models; compare with oral or intravenous routes for bioavailability differences .
- Statistical design : Use randomized block designs with ≥6 animals per group to account for biological variability. Include power analysis to ensure adequate sample size .
Q. How can researchers integrate omics data with traditional pharmacological assays when studying this compound?
- Methodological Answer :
- Transcriptomic profiling : Pair RNA-seq data from gastric tissue with histamine receptor expression levels to identify downstream signaling pathways (e.g., MAPK/ERK) .
- Metabolomic correlation : LC-MS-based metabolomics can link H3R activation to changes in mucosal prostaglandin E2 (PGE2) levels, validating mechanistic hypotheses .
- Data integration tools : Use bioinformatics platforms (e.g., STRING, KEGG) to map multi-omics findings onto known H3R interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
